molecular formula C11H8BrF2NO2 B1409694 Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate CAS No. 1807073-47-7

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate

Cat. No.: B1409694
CAS No.: 1807073-47-7
M. Wt: 304.09 g/mol
InChI Key: GNJDZXKJOBQYIA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C10H6BrF2NO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Conversion to ethyl 4-amino-2-cyano-5-(difluoromethyl)benzoate.

    Oxidation: Formation of ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of the cyano and difluoromethyl groups enhances its ability to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate can be compared with other similar compounds, such as:

  • Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate
  • Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

These compounds share similar structural features but differ in the position of substituents on the benzene ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-8(10(13)14)9(12)3-6(7)5-15/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJDZXKJOBQYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
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Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
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Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
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Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
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Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate

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